Cas no 128620-95-1 (Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-)

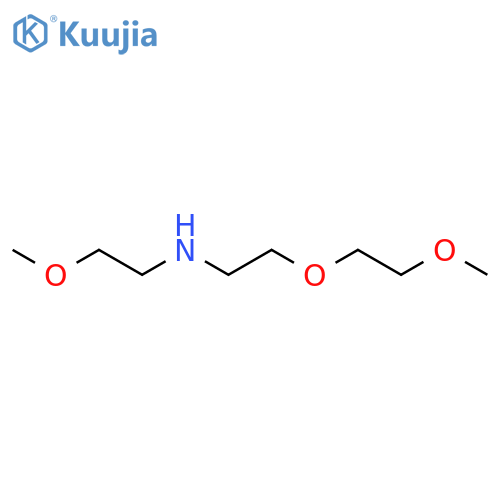

128620-95-1 structure

商品名:Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- 化学的及び物理的性質

名前と識別子

-

- Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-

- 2-methoxy-N-[2-(2-methoxyethoxy)ethyl]ethanamine

- VSOZELYPBULFAE-UHFFFAOYSA-N

- AT13066

- BT-0113

- 128620-95-1

- AKOS011123070

- 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine

- N-methoxyethoxyethyl-N-methoxyethylamine

- 2,5,11-TRIOXA-8-AZADODECANE

- MFCD16116806

- DTXSID20563384

- 2-Methoxy-N-(2-(2-methoxyethoxy)ethyl)ethan-1-amine

-

- インチ: InChI=1S/C8H19NO3/c1-10-5-3-9-4-6-12-8-7-11-2/h9H,3-8H2,1-2H3

- InChIKey: VSOZELYPBULFAE-UHFFFAOYSA-N

- ほほえんだ: COCCNCCOCCOC

計算された属性

- せいみつぶんしりょう: 177.13657

- どういたいしつりょう: 177.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 9

- 複雑さ: 80.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 39.7Ų

じっけんとくせい

- PSA: 39.72

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AK Scientific | AMTGC527-5g |

2-Methoxy-N-(2-(2-methoxyethoxy)ethyl)ethan-1-amine |

128620-95-1 | 97% | 5g |

$395 | 2025-02-18 | |

| AK Scientific | AMTGC527-1g |

2-Methoxy-N-(2-(2-methoxyethoxy)ethyl)ethan-1-amine |

128620-95-1 | 97% | 1g |

$137 | 2025-02-18 | |

| abcr | AB562431-5g |

2-Methoxy-N-(2-(2-methoxyethoxy)ethyl)ethan-1-amine; . |

128620-95-1 | 5g |

€672.10 | 2024-08-02 | ||

| abcr | AB562431-1g |

2-Methoxy-N-(2-(2-methoxyethoxy)ethyl)ethan-1-amine; . |

128620-95-1 | 1g |

€261.80 | 2024-08-02 |

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

128620-95-1 (Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-) 関連製品

- 66943-05-3(1,4,7,10-Tetraoxa-13-azacyclopentadecane)

- 140-82-9(2-(2-Diethylaminoethoxy)ethanol)

- 31250-06-3(Cryptand 211)

- 70384-51-9(Tris(dioxa-3,6-heptyl)amine)

- 124-21-0(Bis(2-ethoxyethyl)amine)

- 33941-15-0(1,4,7,10,13-Pentaoxa-16-azacyclooctadecane)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:128620-95-1)Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):155/398